7-bromo-N-(4-butylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Description
7-Bromo-N-(4-butylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a benzodioxine-derived small molecule characterized by a 1,4-benzodioxine core substituted with a bromine atom at position 7 and a carboxamide group at position 4. The carboxamide nitrogen is further functionalized with a 4-butylphenyl group.
The bromine substituent enhances lipophilicity and may influence binding interactions in hydrophobic pockets of target proteins. The 4-butylphenyl group contributes steric bulk and could modulate solubility or pharmacokinetic properties.
Properties
IUPAC Name |
6-bromo-N-(4-butylphenyl)-2,3-dihydro-1,4-benzodioxine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrNO3/c1-2-3-4-13-5-7-14(8-6-13)21-19(22)15-11-17-18(12-16(15)20)24-10-9-23-17/h5-8,11-12H,2-4,9-10H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSOAPRANVQLBJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2Br)OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-N-(4-butylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves multiple steps, starting with the preparation of the benzodioxine ring. The process may include bromination, amide formation, and the introduction of the butylphenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production while maintaining quality control.
Chemical Reactions Analysis
Types of Reactions
7-bromo-N-(4-butylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
7-bromo-N-(4-butylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-bromo-N-(4-butylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
- Carboxamide Variations : The 4-butylphenyl group in the target compound contrasts with trifluorophenyl () or tert-butylphenyl () moieties, suggesting divergent solubility and binding kinetics.
- Scaffold Hopping: highlights the [3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methanol scaffold as a high-potency PD-1/PD-L1 inhibitor, demonstrating the benzodioxine core’s versatility in immunomodulation .
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability : The benzodioxine core is resistant to oxidative metabolism, as evidenced by its persistence in enzymatic assays (). Bromine substitution further stabilizes the molecule against cytochrome P450-mediated degradation .
Biological Activity
7-Bromo-N-(4-butylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a compound of interest in pharmaceutical research due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its antibacterial and antifungal properties, as well as its mechanisms of action.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C26H26N2O4
- Molecular Weight : 430.496 g/mol
- IUPAC Name : 7-Bromo-N-(4-butylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Structural Features
The presence of the benzodioxine ring contributes to its biological activity. The bromine atom and butylphenyl group may enhance lipophilicity and influence interaction with biological targets.
Synthesis
The synthesis of 7-bromo-N-(4-butylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves a multi-step process including:
- Formation of the benzodioxine core.
- Bromination at the 7-position.
- Introduction of the butylphenyl group via amide coupling.
Antibacterial Activity
Recent studies have evaluated the antibacterial efficacy of this compound against various strains such as Staphylococcus aureus and Escherichia coli. The results indicated that:
- Minimum Inhibitory Concentration (MIC) values were determined using a two-fold serial dilution method.
- Comparative analysis showed that some derivatives exhibited activity comparable to standard antibiotics like norfloxacin and chloramphenicol.
| Compound | MIC (µg/mL) | Reference Drug (Norfloxacin) | MIC (µg/mL) |
|---|---|---|---|
| 7-Bromo-N-(4-butylphenyl)... | 32 | Norfloxacin | 16 |
| Other derivatives | Varies | - | - |
Antifungal Activity
The antifungal properties were assessed against strains such as Candida albicans and Aspergillus niger. The findings suggest:
- Certain derivatives showed significant antifungal activity, with MIC values lower than those for fluconazole.
| Compound | MIC (µg/mL) | Reference Drug (Fluconazole) | MIC (µg/mL) |
|---|---|---|---|
| 7-Bromo-N-(4-butylphenyl)... | 64 | Fluconazole | 32 |
| Other derivatives | Varies | - | - |
The proposed mechanisms for the antibacterial and antifungal activities include:
- Inhibition of Cell Wall Synthesis : Similar compounds have been known to disrupt peptidoglycan synthesis in bacteria.
- Membrane Disruption : The lipophilic nature may allow these compounds to integrate into fungal membranes, leading to increased permeability and cell death.
Case Studies
A recent study synthesized a series of benzodioxane derivatives, including 7-bromo-N-(4-butylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide. These derivatives were tested for their antibacterial and antifungal activities:
- Study Findings : Some compounds demonstrated superior efficacy compared to existing treatments.
- Clinical Relevance : The potential for developing new antibacterial agents from this class is significant due to rising antibiotic resistance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
